molecular formula C17H15NO2 B8375032 1-(2-Methoxybenzyl)indole-4-carbaldehyde

1-(2-Methoxybenzyl)indole-4-carbaldehyde

Cat. No.: B8375032
M. Wt: 265.31 g/mol
InChI Key: MDDIOKXYZSTXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)indole-4-carbaldehyde is a synthetically versatile building block primarily used in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its widespread presence in biologically active compounds and natural products . The 4-carbaldehyde functional group is a key reactive site, enabling its use as a precursor in the synthesis of more complex molecules through condensation, reduction, and nucleophilic addition reactions . This compound is of significant value in early-stage research for developing potential therapeutic agents. Researchers utilize it to create novel derivatives for screening against various biological targets. Indole-based molecules are frequently investigated for a range of activities, including but not limited to anticancer , antimicrobial , and anti-inflammatory applications. The structure aligns with compounds studied as inhibitors of key cellular proteins, such as kinase enzymes and regulators of apoptosis, which are relevant in oncology research . Disclaimer: This compound is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]indole-4-carbaldehyde

InChI

InChI=1S/C17H15NO2/c1-20-17-8-3-2-5-13(17)11-18-10-9-15-14(12-19)6-4-7-16(15)18/h2-10,12H,11H2,1H3

InChI Key

MDDIOKXYZSTXDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxybenzyl)indole-4-carbaldehyde has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for:

  • Anticancer Activity : Studies indicate that compounds based on this structure exhibit significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
    Study ReferenceCell Line TestedIC50 (µM)
    A-54910.5
    MCF-78.3
  • Anti-inflammatory Effects : Research has demonstrated that derivatives can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

The compound's biological activity extends beyond anticancer properties:

  • Antimicrobial Properties : Several studies have evaluated its efficacy against bacterial and fungal strains, showing promising results that warrant further investigation.
    Microorganism TestedMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indole ring or the benzyl group significantly influence biological activity.

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of derivatives of this compound were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), demonstrating strong potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the NF-kB signaling pathway in macrophages, leading to reduced expression of inflammatory cytokines. This suggests its potential application in treating chronic inflammatory conditions.

Chemical Reactions Analysis

Knoevenagel Condensation with 2,4-Diaryl-4-oxobutyronitrile

1-(2-Methoxybenzyl)indole-4-carbaldehyde undergoes a cascade Knoevenagel condensation with 2,4-diaryl-4-oxobutyronitrile derivatives to form 4-((1H-indol-4-yl)methyl)-5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-one intermediates. These intermediates spontaneously cyclize under thermal conditions to yield 7,9a-diaryl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-one derivatives (Scheme 1) .

Key Conditions :

  • Solvent: Methanol or ethanol

  • Catalyst: Mild base (e.g., piperidine)

  • Temperature: 80–100°C

  • Yield: 60–85%

Mechanism :

  • Knoevenagel adduct formation between the aldehyde and nitrile.

  • Proton transfer and acrylonitrile intermediate generation.

  • Nucleophilic attack and cyclization to form the pyrrolone ring.

  • Intramolecular Friedel-Crafts alkylation to finalize the polycyclic structure .

Friedel-Crafts Alkylation and Cyclization

The electron-rich indole nucleus facilitates intramolecular Friedel-Crafts reactions. For example, heating this compound with MoO₂Cl₂(DMSO)₂ under microwave irradiation promotes cyclization to yield tetrahydrocarbazolones (Scheme 2) .

Reaction Data :

ConditionCatalystSolventYield (%)Product
Microwave, 90°C, 10 minMoO₂Cl₂ (2 mol%)DMSO65–784-Alkenyltetrahydrocarbazolone

Key Insight : The 2-methoxybenzyl group enhances solubility and directs regioselectivity during cyclization .

Deprotection of the 2-Methoxybenzyl Group

The 2-methoxybenzyl (MBn) protecting group is cleaved under acidic conditions to regenerate the NH-indole core. For instance:

  • Conditions : Perchloric acid (70%) in acetic acid, 50°C, 2 hours .

  • Yield : 85–90% of free indole-4-carbaldehyde.

Application : This step is critical for synthesizing ellipticine analogs and other anticancer agents .

Quinazolinone Formation via Acid-Catalyzed Condensation

Reaction with anthranilamide derivatives in the presence of p-toluenesulfonic acid (PTSA) yields 2-(1H-indol-3-yl)quinazolin-4(3H)-ones (Table 1) .

Experimental Data :

EntryAnthranilamide SubstituentAcid CatalystYield (%)
1-HPTSA (10 mol%)33
2-NO₂NH₄Cl28

Side Products : Indole (4a) and unsubstituted quinazolinone (5a) form due to competing decomposition pathways .

Functionalization at the Aldehyde Group

The aldehyde moiety participates in nucleophilic additions:

  • Grignard Reagents : Forms secondary alcohols (e.g., reaction with MeMgBr yields 1-(2-methoxybenzyl)indole-4-methanol) .

  • Wittig Reactions : Generates α,β-unsaturated ketones for further cycloadditions .

Mechanistic and Synthetic Insights

  • The 2-methoxybenzyl group stabilizes intermediates via π-π stacking, improving reaction efficiency .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates by stabilizing charged intermediates .

  • Acid Sensitivity : Strong acids promote both desired reactions (e.g., quinazolinone formation) and decomposition pathways, necessitating careful optimization .

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxybenzyl group in the target compound likely increases LogP (>2.5) and reduces aqueous solubility compared to simpler analogs.
  • Higher TPSA (~46.5 Ų) due to the methoxy and aldehyde groups may enhance hydrogen-bonding capacity but reduce blood-brain barrier permeability .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Methoxybenzyl)indole-4-carbaldehyde, and what methodological considerations are critical for reproducibility?

Answer:
The compound can be synthesized via condensation reactions involving indole-4-carbaldehyde and 2-methoxybenzyl derivatives. A common approach involves refluxing 3-formyl-indole precursors with 2-methoxybenzyl halides in acetic acid with sodium acetate as a catalyst (Method A in ). Key considerations include:

  • Stoichiometry: Maintain a 1.1:1 molar ratio of aldehyde to nucleophile to minimize side products.
  • Reaction time: 3–5 hours under reflux ensures complete conversion without decomposition .
  • Purification: Recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity crystals .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • X-ray crystallography: Resolves crystal packing and stereochemistry, using SHELXL for refinement ( ).
  • NMR spectroscopy: 1^1H and 13^{13}C NMR (DMSO-d6d_6) identify methoxybenzyl protons (δ 3.8–4.2 ppm) and aldehyde protons (δ ~10.1 ppm) ( ).
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can reaction conditions be optimized to improve yields of this compound in sterically hindered environments?

Answer:

  • Solvent selection: Replace acetic acid with DMF or THF to reduce steric interference during nucleophilic substitution .
  • Catalyst screening: Test alternatives like K2_2CO3_3 or DBU for enhanced base strength in non-polar solvents .
  • Microwave-assisted synthesis: Shorten reaction times (30–60 minutes) while maintaining yields >80% (methodologies in ).

Advanced: How should researchers address contradictions between computational predictions and experimental spectral data for this compound?

Answer:

  • Multi-technique validation: Cross-verify NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) .
  • Dynamic effects: Account for solvent polarity and temperature in computational models, as aldehyde protons are sensitive to hydrogen bonding .
  • Crystallographic data: Use SHELX-refined X-ray structures to resolve ambiguities in regiochemistry ( ).

Advanced: What strategies ensure regioselective functionalization of the indole ring in this compound?

Answer:

  • Protecting groups: Temporarily block the aldehyde with acetals to direct electrophilic substitution to C-5 or C-7 positions .
  • Directed ortho-metalation: Use LDA or Grignard reagents to deprotonate specific sites, guided by methoxybenzyl directing effects ( ).

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to irritant properties ( ).
  • Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What challenges arise in characterizing the stability of this compound under physiological conditions?

Answer:

  • Hydrolysis susceptibility: Monitor aldehyde oxidation to carboxylic acids via HPLC at pH 7.4 .
  • Light sensitivity: Conduct stability studies under UV/visible light to assess photodegradation kinetics .
  • Metabolite profiling: Use LC-MS/MS to identify degradation products in simulated biological matrices ().

Advanced: How can this compound be integrated into pharmacological studies targeting enzyme inhibition?

Answer:

  • Docking studies: Model interactions with target enzymes (e.g., kinases) using Schrödinger Suite or AutoDock .
  • In vitro assays: Test IC50_{50} values in enzyme activity assays (e.g., fluorescence-based) with positive controls .
  • SAR analysis: Modify the methoxybenzyl or aldehyde groups to optimize binding affinity and selectivity .

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